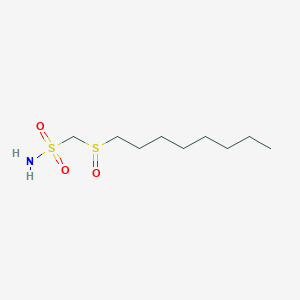

Octylsulfinylmethanesulfonamide

Description

Octylsulfinylmethanesulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C9H21NO3S2 |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

octylsulfinylmethanesulfonamide |

InChI |

InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-8-14(11)9-15(10,12)13/h2-9H2,1H3,(H2,10,12,13) |

InChI Key |

RQUPLFSVSOLFEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including Octylsulfinylmethanesulfonamide, typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly approach to sulfonamide compounds . This method tolerates a wide range of functional groups and yields a variety of sulfonamide products.

Industrial Production Methods: Industrial production of sulfonamides often involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines. This process can be catalyzed by iodine or other catalysts to improve efficiency and yield . The use of eco-friendly and cost-effective reagents is a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Octylsulfinylmethanesulfonamide undergoes several types of chemical reactions, including:

Oxidation: Conversion of thiols to sulfonyl chlorides.

Reduction: Reduction of sulfonyl chlorides to thiols.

Substitution: Reaction with amines to form sulfonamides.

Common Reagents and Conditions:

Oxidation: N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water.

Reduction: Various reducing agents like sodium borohydride.

Substitution: Amines in the presence of catalysts like iodine.

Major Products: The major products formed from these reactions include sulfonamides, sulfenamides, and sulfinamides, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Octylsulfinylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Octylsulfinylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication . This bacteriostatic effect makes sulfonamides effective in treating bacterial infections.

Comparison with Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness: Octylsulfinylmethanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its long alkyl chain (octyl group) may influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .

Biological Activity

Octylsulfinylmethanesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of octylsulfinylmethanesulfonamide, including its synthesis, mechanism of action, and potential therapeutic applications.

Octylsulfinylmethanesulfonamide can be synthesized through various methods involving the reaction of sulfonyl chlorides with amines or thiols. The general synthetic route involves:

- Formation of Sulfonamide : Reaction of octylamine with methanesulfonyl chloride.

- Purification : The product is purified through recrystallization or chromatography.

The chemical structure can be represented as follows:

Antimicrobial Properties

Sulfonamides, including octylsulfinylmethanesulfonamide, exhibit significant antimicrobial activity. Research has shown that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate from para-aminobenzoic acid (PABA) .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Octylsulfinylmethanesulfonamide | E. coli | 30 ± 0.12 | 7.81 |

| Sulfamethoxazole | S. aureus | 32 ± 0.12 | 8.00 |

| Ciprofloxacin | K. pneumoniae | 34 ± 0.12 | 6.25 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of sulfonamide derivatives, including octylsulfinylmethanesulfonamide. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects in Cell Lines

A study evaluated octylsulfinylmethanesulfonamide against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

Antioxidant Activity

The antioxidant capacity of octylsulfinylmethanesulfonamide has also been assessed using various assays such as DPPH and ABTS radical scavenging tests. These studies indicate that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 52.77 |

| ABTS | 86.21 |

Q & A

Q. What safety protocols are essential when handling Octylsulfinylmethanesulfonamide in laboratory settings?

Researchers must adhere to OSHA HCS standards, including wearing nitrile gloves, lab coats, and eye protection. Immediate decontamination of exposed skin and emergency ventilation procedures are critical. In case of inhalation, administer artificial respiration and seek medical attention . Safety Data Sheets (SDS) for structurally related sulfonamides recommend avoiding water contamination and notifying authorities in case of environmental leakage .

Q. Which analytical techniques are recommended for confirming the structural integrity of Octylsulfinylmethanesulfonamide?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>99%). Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures consistency in sulfinyl and sulfonamide moieties. Document methodologies comprehensively to meet reproducibility standards .

Q. How should researchers design a synthesis protocol for Octylsulfinylmethanesulfonamide to ensure reproducibility?

Begin with a detailed reaction scheme, specifying stoichiometry, solvent systems (e.g., dichloromethane or THF), and reaction time/temperature. Include purification steps (e.g., column chromatography or recrystallization) and validate yields via triplicate experiments. Reference systematic review frameworks like PRISMA to document deviations and optimize protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Octylsulfinylmethanesulfonamide in novel synthetic pathways?

Density Functional Theory (DFT) simulations can model sulfinyl group electrophilicity and sulfonamide stability under varying pH conditions. Use software like Gaussian or ORCA to calculate activation energies for proposed reaction intermediates. Validate predictions with experimental kinetic studies, comparing computed vs. observed regioselectivity .

Q. What strategies resolve discrepancies in spectroscopic data during Octylsulfinylmethanesulfonamide characterization?

Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Re-isolate the compound, confirm purity via HPLC, and employ heteronuclear correlation spectroscopy (HMBC/HSQC) for ambiguous peaks. Cross-reference with literature on analogous sulfonamides to identify systematic errors .

Q. How can researchers optimize reaction conditions to improve Octylsulfinylmethanesulfonamide yield in multi-step syntheses?

Apply Design of Experiments (DoE) methodologies to evaluate factors like temperature, catalyst loading, and solvent polarity. Use response surface models to identify optimal conditions. For example, a Central Composite Design (CCD) might reveal that 60°C and 1.2 equiv of oxidant maximize sulfinyl group formation .

Methodological Considerations

Q. What frameworks guide systematic reviews of Octylsulfinylmethanesulfonamide’s physicochemical properties?

Follow PRISMA guidelines to screen studies, extract data (e.g., solubility, logP), and assess bias. Create a flow diagram to document excluded/included sources, ensuring transparency. Meta-analyses should address heterogeneity in reported melting points or stability profiles .

Q. How should researchers present conflicting toxicity data for Octylsulfinylmethanesulfonamide in publications?

Use tables to compare acute oral toxicity (LD₅₀) and organ-specific effects across studies. Discuss potential sources of variation, such as assay sensitivity or animal models. Adhere to journal graphics policies (e.g., avoiding excessive structures) while emphasizing key safety findings .

Data Presentation and Compliance

Table 1: Recommended Analytical Parameters for Octylsulfinylmethanesulfonamide

| Technique | Parameters | Acceptable Range |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.2–1.5 (octyl chain), δ 3.1 (S=O) | ±0.05 ppm deviation |

| HPLC (C18 column) | Retention time: 8.2 min, >99% purity | RSD ≤ 2% |

| HRMS | [M+H]⁺ m/z calc. 295.12, observed 295.11 | Δ ≤ 0.01 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.